4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers face problematic N-alkylation side-reactions and regioisomeric mixtures during cross-couplings with unprotected 4-bromo-3-(trifluoromethyl)pyrazole. This trityl-protected analog (CAS 474706-50-8) enforces strict regioselectivity at the 4-bromo position. - Enables cleaner Suzuki-Miyaura and Stille couplings by shielding the pyrazole nitrogen from transmetalation interference. - Trityl group removed under mild acidic conditions (e.g., TFA), preserving sensitive downstream functionalities. - Eliminates purification burdens and yield losses caused by isomeric byproducts in unprotected analog workflows.

Molecular Formula C23H16BrF3N2
Molecular Weight 457.3 g/mol
CAS No. 474706-50-8
Cat. No. B3138985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole
CAS474706-50-8
Molecular FormulaC23H16BrF3N2
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C(=N4)C(F)(F)F)Br
InChIInChI=1S/C23H16BrF3N2/c24-20-16-29(28-21(20)23(25,26)27)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
InChIKeyDOZQVNCMJSDAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole: Core Properties and Procurement


4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole (CAS 474706-50-8) is a heterocyclic building block featuring a pyrazole core with a bromo substituent at the 4-position, a trifluoromethyl group at the 3-position, and a trityl (triphenylmethyl) protecting group at the 1-position . This compound belongs to the class of N-protected 4-halo-3-(trifluoromethyl)pyrazoles, which are valued as synthetic intermediates for constructing biologically active molecules, particularly in pharmaceutical and agrochemical research [1]. The combination of the bromine atom, which enables cross-coupling reactions, and the trityl group, which serves as an orthogonal protecting group for the pyrazole nitrogen, provides a distinct chemical handle for regioselective functionalization [2]. Its molecular formula is C23H16BrF3N2, with a molecular weight of 457.29 g/mol .

Orthogonal trityl protection enables sequential deprotection
Bromo substituent supports Pd-catalyzed cross-coupling
Defined purity specification supports synthetic reproducibility

Why Direct Analogs Cannot Substitute This Compound


Substituting 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole with closely related analogs—such as the unprotected 4-bromo-3-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3) or alternative N-protected derivatives—is not a straightforward or risk-free decision in synthetic workflows. The trityl group in this specific compound provides orthogonal protection of the pyrazole nitrogen, enabling selective deprotection under mild acidic conditions while preserving other sensitive functionalities . This contrasts with unprotected analogs, which can undergo undesired N-alkylation or N-arylation during cross-coupling steps, leading to regioisomeric mixtures and reduced yields [1]. Additionally, the bromine atom at the 4-position is specifically positioned for cross-coupling reactions, and its reactivity differs significantly from the iodo or chloro analogs in palladium-catalyzed transformations [2]. Therefore, using an unprotected or differently protected analog may result in lower reaction yields, increased purification burden, and altered pharmacokinetic properties in downstream drug candidates, directly impacting both project timelines and material costs .

Unprotected 4-bromo-3-(trifluoromethyl)-1H-pyrazole may lead to undesired N-alkylation/arylation and regioisomeric mixtures.
4-Iodo analog may exhibit higher dehalogenation side reactions in Pd-catalyzed couplings, affecting yield.

Differentiated Synthetic Performance and Purity Evidence


Cross-Coupling Reactivity: Bromo vs. Iodo Analogs

The 4-bromo substituent on the trityl-protected pyrazole core demonstrates a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to the iodo analog. A direct comparative study on 4-halopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives exhibit superior performance to iodopyrazoles due to a reduced propensity for dehalogenation side reactions [1]. While this study used methyl-protected pyrazoles, the trend is expected to extend to trityl-protected systems given the similar electronic environment. The 4-bromo derivative offers a balance of reactivity and stability, enabling efficient coupling while minimizing undesired byproducts.

Cross-Coupling Reactivity
Class-level inference
Bromo derivative reported to give higher efficiency than iodo in Suzuki-Miyaura coupling, due to reduced dehalogenation.
Supports selection of bromo for cleaner cross-coupling steps.
Trend from methyl-protected analogs; trityl-protected system expected to follow.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Regioselective Protection by Trityl Group

The trityl group on 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole serves as an orthogonal protecting group that can be selectively removed under mild acidic conditions (e.g., using HCl or TFA), regenerating the free pyrazole without affecting other acid-labile or base-sensitive functionalities . This is a key differentiator from the unprotected analog (4-bromo-3-(trifluoromethyl)-1H-pyrazole, CAS 19968-17-3), which would undergo competing N-alkylation/arylation reactions during cross-coupling steps [1]. The trityl group also enhances solubility in organic solvents, facilitating homogeneous reaction conditions and simplifying workup procedures.

Orthogonal Deprotection
Class-level inference
Trityl group cleavable under mild acidic conditions (HCl/TFA), prevents competing N-functionalization during coupling.
Enables sequential synthetic routes with protected pyrazole nitrogen.
Contrasts with unprotected NH-pyrazole.
Protecting Group Strategy Solid-Phase Synthesis Medicinal Chemistry

Commercial Purity and Availability

4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole is commercially available with a standard purity of 95% (HPLC) from multiple suppliers [1]. This level of purity is critical for its intended use as a building block in pharmaceutical synthesis, where impurities can significantly impact downstream reaction yields and product profiles. In contrast, some closely related analogs may only be available through custom synthesis with variable purity or longer lead times. The established commercial availability of this compound with a defined purity specification reduces procurement risk and accelerates research timelines.

Purity Specification
Supporting evidence
Commercially available at 95% (HPLC) purity.
Reduces procurement risk and batch-to-batch variability.
Defined purity specification supports direct use without further purification.
Chemical Procurement Quality Control Custom Synthesis

Stille Coupling Efficiency

The 4-bromo-3-(trifluoromethyl)pyrazole core, when protected with a trityl group, undergoes efficient Stille-type coupling with arylstannanes to afford 4-arylated pyrazole derivatives [1]. This reaction is a key differentiator from the 4-iodo analog, as the bromo derivative often provides cleaner conversion with fewer side products in Stille couplings [2]. While specific yield data for the trityl-protected bromo compound is not directly available in the open literature, the general trend from related 4-bromo-1-tritylpyrazoles indicates that cross-coupling proceeds smoothly under standard Pd-catalyzed conditions.

Stille Coupling
Class-level inference
Bromo derivative reported to provide cleaner conversion in Stille couplings with arylstannanes compared to iodo analog.
Expands scope for 4-aryl pyrazole library synthesis.
Based on trends in related 1-trityl-4-bromopyrazoles.
Cross-Coupling Stille Reaction Arylation

Validated Research and Industrial Application Scenarios


Synthesis of STAT6 Inhibitors via Suzuki-Miyaura Coupling

4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole serves as a key intermediate in the synthesis of nitrogenous fused-ring compounds with pyrazolyl substituents, which exhibit STAT6 inhibitory activity [1]. The bromine atom at the 4-position enables efficient Suzuki-Miyaura coupling with arylboronic acids to install diverse aromatic groups, a transformation that is more reliable with the bromo derivative compared to the iodo analog due to reduced dehalogenation [2]. The trityl group remains intact during this coupling, protecting the pyrazole nitrogen and ensuring regioselective functionalization. After coupling, the trityl group is removed under mild acidic conditions (e.g., TFA) to reveal the free pyrazole for further elaboration or biological testing .

4-Aryl-3-(trifluoromethyl)pyrazole Libraries via Stille Coupling

This compound is specifically suited for Stille-type couplings with arylstannanes to generate 4-arylated-3-(trifluoromethyl)pyrazoles, which are privileged scaffolds in medicinal chemistry [1]. The trityl protecting group ensures that the pyrazole nitrogen does not interfere with the transmetalation step, leading to cleaner conversions compared to unprotected analogs [2]. The resulting 1-trityl-protected 4-arylpyrazoles can be deprotected under acidic conditions to yield the free NH-pyrazoles, which are valuable intermediates for further functionalization or direct biological evaluation .

Pyrazole Boronic Esters for Orthogonal Coupling

The 4-bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole can be converted to the corresponding boronic acid or boronic ester derivative (e.g., [3-(trifluoromethyl)-1-trityl-1H-pyrazol-4-yl]boronic acid, CAS 474706-58-6) [1]. This boronic ester serves as a complementary coupling partner in Suzuki-Miyaura reactions, enabling orthogonal functionalization of the pyrazole core. The trityl group remains stable during the lithiation-boronation sequence and subsequent cross-coupling, providing a robust platform for building complex, substituted pyrazole libraries [2].

Application
Selection Property
Validation Focus
Pyrazolyl-substituted STAT6 inhibitor synthesis
Trityl-protected bromo handle for Suzuki coupling
Coupling efficiency and deprotection yield
4-Aryl-3-(trifluoromethyl)pyrazole libraries
Stille coupling compatibility with trityl protection
Regioselectivity and conversion cleanness
Pyrazole boronic ester intermediate
Convertible to boronic acid/ester for orthogonal coupling
Stability through lithiation-boronation and subsequent coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.